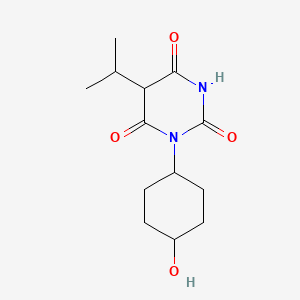
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol is an organic compound with the molecular formula C16H34O. It is a chiral alcohol with three stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,7R)-3,7-dimethyltetradecan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of biocatalysts or microbial fermentation. These methods can offer higher yields and greater stereoselectivity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Applications De Recherche Scientifique
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and stereochemical effects in biological systems.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which (2R,3R,7R)-3,7-dimethyltetradecan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s stereochemistry often plays a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral alcohol with similar stereochemical properties.
(2R,3R)-2,3-dibromo-3-phenylpropanoic acid: A compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol is unique due to its three stereocenters and its specific structural arrangement. This makes it particularly valuable for studies involving stereochemistry and chiral interactions.
Propriétés
Numéro CAS |
923584-67-2 |
|---|---|
Formule moléculaire |
C16H34O |
Poids moléculaire |
242.44 g/mol |
Nom IUPAC |
(2R,3R,7R)-3,7-dimethyltetradecan-2-ol |
InChI |
InChI=1S/C16H34O/c1-5-6-7-8-9-11-14(2)12-10-13-15(3)16(4)17/h14-17H,5-13H2,1-4H3/t14-,15-,16-/m1/s1 |
Clé InChI |
JTZIYJDXBDDKLA-BZUAXINKSA-N |
SMILES isomérique |
CCCCCCC[C@@H](C)CCC[C@@H](C)[C@@H](C)O |
SMILES canonique |
CCCCCCCC(C)CCCC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


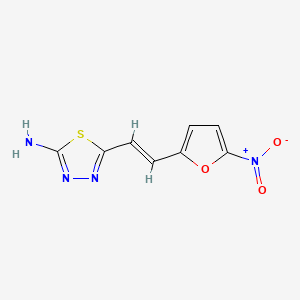

![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)

![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)

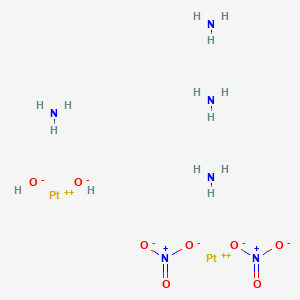
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
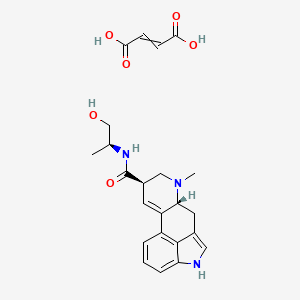
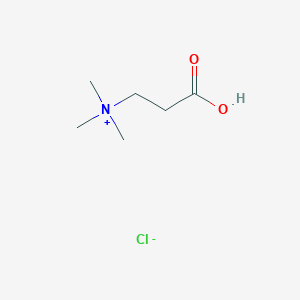
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
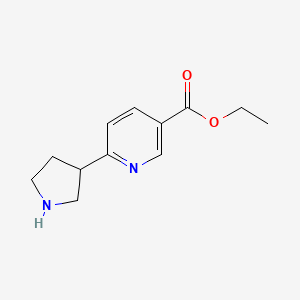
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
